molecular formula C19H21N5O2 B503935 N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine CAS No. 880866-19-3

N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine

Cat. No.: B503935
CAS No.: 880866-19-3
M. Wt: 351.4g/mol
InChI Key: PXVUBNJOSDLYEY-UHFFFAOYSA-N
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Description

N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine is a complex organic compound with a unique structure that includes a tetrazole ring, a methoxy group, and a phenylmethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylmethoxyphenyl Intermediate: This step involves the reaction of 3-methoxyphenol with benzyl chloride in the presence of a base to form 3-methoxy-2-phenylmethoxyphenol.

    Introduction of the Tetrazole Ring: The phenylmethoxyphenyl intermediate is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring, forming 3-methoxy-2-phenylmethoxyphenyl tetrazole.

    Alkylation: The final step involves the alkylation of the tetrazole compound with allyl bromide to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The tetrazole ring can be reduced to form an amine.

    Substitution: The phenylmethoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The methoxy and phenylmethoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N-methylaniline: Similar in structure but lacks the tetrazole ring.

    3-Methoxyphenylboronic acid: Contains a methoxy group but has a boronic acid moiety instead of a tetrazole ring.

    Indole Derivatives: Share some structural features but have different biological activities.

Uniqueness

N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

880866-19-3

Molecular Formula

C19H21N5O2

Molecular Weight

351.4g/mol

IUPAC Name

N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C19H21N5O2/c1-3-12-24-19(21-22-23-24)20-13-16-10-7-11-17(25-2)18(16)26-14-15-8-5-4-6-9-15/h3-11H,1,12-14H2,2H3,(H,20,21,23)

InChI Key

PXVUBNJOSDLYEY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=NN=NN3CC=C

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=NN=NN3CC=C

Origin of Product

United States

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